molecular formula C8H5Cl3O B15433988 2,2-Dichloro-1-(3-chlorophenyl)ethanone CAS No. 84553-20-8

2,2-Dichloro-1-(3-chlorophenyl)ethanone

Cat. No.: B15433988
CAS No.: 84553-20-8
M. Wt: 223.5 g/mol
InChI Key: XWQSVHHVNXRRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(3-chlorophenyl)ethanone is a chlorinated acetophenone derivative characterized by two chlorine atoms at the α-carbon position and a 3-chlorophenyl substituent. This compound is synthesized via halogenation reactions, often using N-halosuccinimides (NXS) under mild conditions in ionic liquid media . Its structural features make it a versatile intermediate in organic synthesis, particularly for generating bioactive molecules, agrochemicals, and heterocyclic compounds.

Properties

CAS No.

84553-20-8

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,2-dichloro-1-(3-chlorophenyl)ethanone

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H

InChI Key

XWQSVHHVNXRRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The physicochemical properties, synthetic routes, and applications of 2,2-dichloro-1-(3-chlorophenyl)ethanone are influenced by substituent patterns. Below is a systematic comparison with closely related compounds:

Substituent Position and Halogenation Effects

Compound Name Substituents Molecular Weight (g/mol) Key Data/Applications
This compound 3-Cl-C₆H₄, α,α-Cl₂ 223.49 (C₈H₅Cl₃O) Synthesized via NCS halogenation in IL-A; used in bioactive intermediate synthesis .
2,2-Dichloro-1-(4-methylphenyl)ethanone 4-CH₃-C₆H₄, α,α-Cl₂ 219.07 (C₉H₈Cl₂O₂) m.p. 52–54°C; synthesized via chlorination of 4-methylacetophenone .
2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone 2,4-(OH)₂-C₆H₃, α,α-Cl₂ 221.04 (C₈H₆Cl₂O₃) m.p. 84–86°C; synthesized via Fries rearrangement or Hoesch reaction .
2,2,4'-Trichloroacetophenone 4-Cl-C₆H₄, α,α-Cl₂ 223.49 (C₈H₅Cl₃O) Used in anthelmintic agent synthesis; shares molecular weight with 3-chloro analog .

Key Observations :

  • Substituent Position : The 3-chlorophenyl derivative exhibits distinct reactivity compared to para-substituted analogs (e.g., 4-methyl or 4-chloro) due to steric and electronic effects. For example, para-substituted derivatives often show higher crystallinity and stability .
  • Halogenation: Additional chlorine atoms (e.g., in 2,2,4'-trichloroacetophenone) enhance electrophilicity but reduce solubility in polar solvents .

Functional Group Modifications

Hydroxyl and Methoxy Derivatives
Compound Name Functional Groups Synthesis Method Applications
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OCH₃, α,α-Cl₂ Fries rearrangement of dichloroacetate Potential herbicide safener due to bicyclic interaction motifs .
2-Chloro-1-(3-hydroxyphenyl)ethanone 3-OH, α-Cl Reaction of chloroacetic acid with resorcinol Intermediate for pharmaceuticals; m.p. 203–205°C (hydrochloride form) .

Key Observations :

  • Hydroxyl Groups : Hydroxy-substituted analogs (e.g., 2-hydroxy-4-methoxyphenyl) exhibit hydrogen-bonding capacity, improving solubility in aqueous media but complicating purification .
  • Methoxy Groups: Methoxy derivatives (e.g., 4'-methoxyacetophenone) show enhanced electron-donating effects, altering reaction kinetics in electrophilic substitutions .

Heterocyclic and Fluorinated Analogs

Compound Name Structure Notable Properties
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone Pyrrole ring, α,α-Cl₂ Used in pesticide synthesis; requires stringent safety protocols (GHS Category 2B) .
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone α-Cl, α-F₂, 3-F-C₆H₄ High electrophilicity due to fluorine atoms; used in fluorinated drug intermediates .

Key Observations :

  • Fluorination : Fluorine atoms increase metabolic stability and lipophilicity, making such analogs valuable in medicinal chemistry .
  • Heterocycles : Pyrrole-containing derivatives (e.g., 1H-pyrrol-2-yl) introduce planar aromatic systems, facilitating π-π interactions in catalysis .

Q & A

Q. What strategies mitigate stability issues during storage?

  • Stability Protocols :
  • Hygroscopicity management : Store under argon in desiccators (4°C) to prevent hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation of the dichloroketone moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.